4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide
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Overview
Description
4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl, sulfanyl, dimethylphenyl, and nitrobenzenecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 2,3-dimethylaniline in the presence of a suitable catalyst to form the corresponding sulfanyl intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
- 4-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)-3-nitrobenzamide
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-13-4-3-5-18(14(13)2)23-21(25)15-6-11-20(19(12-15)24(26)27)28-17-9-7-16(22)8-10-17/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJGVUMAPATFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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